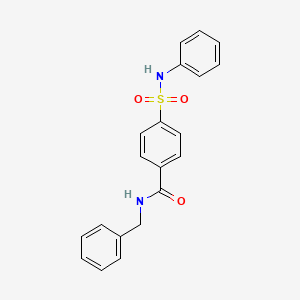
N-Benzyl-4-(N-phenylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-(N-phenylsulfamoyl)benzamide is an organic compound belonging to the class of benzamides This compound contains a benzamide moiety that is N-linked to a benzyl group and a phenylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-(N-phenylsulfamoyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-(N-phenylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or phenylsulfamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-Benzyl-4-(N-phenylsulfamoyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Benzyl-4-(N-phenylsulfamoyl)benzamide involves its interaction with specific molecular targets. For instance, it acts as an allosteric inhibitor of LIM-kinase by binding to the DFG-out conformation in a non-ATP-competitive manner . This inhibition affects various cellular pathways, including those involved in cytoskeletal dynamics and cell motility.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide: This compound shares a similar structure but has a butyl group instead of a benzyl group.
N-Phenethylbenzamide: This compound has a phenethyl group instead of a benzyl group and exhibits different biological activities.
Uniqueness
Its ability to inhibit amyloid-beta aggregation sets it apart from other benzamide derivatives .
Properties
Molecular Formula |
C20H18N2O3S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-benzyl-4-(phenylsulfamoyl)benzamide |
InChI |
InChI=1S/C20H18N2O3S/c23-20(21-15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)26(24,25)22-18-9-5-2-6-10-18/h1-14,22H,15H2,(H,21,23) |
InChI Key |
QIBQQIGYPVCDSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12983486.png)
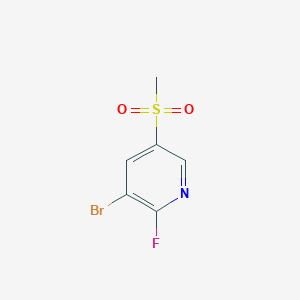
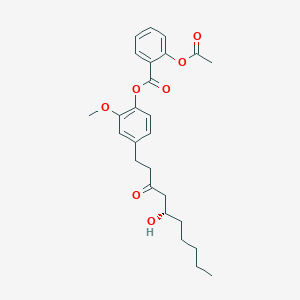
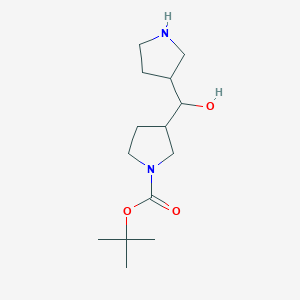
![Benzyl 5-bromospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B12983507.png)
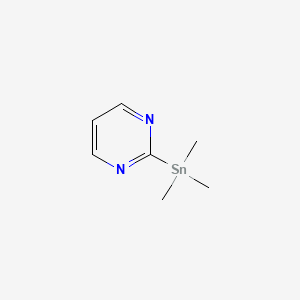
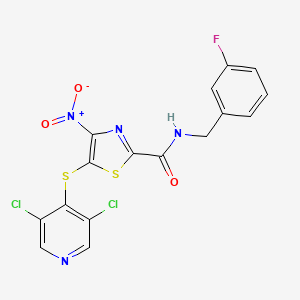
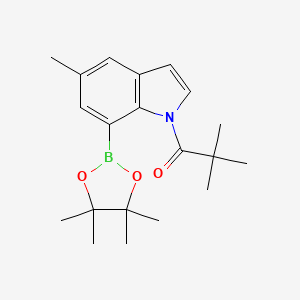
![2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B12983535.png)
![Methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12983541.png)
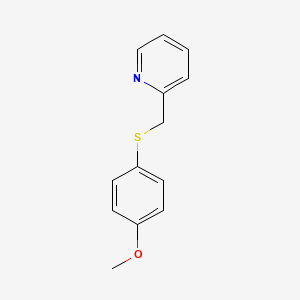
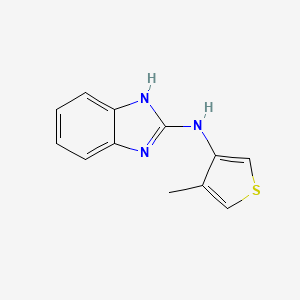
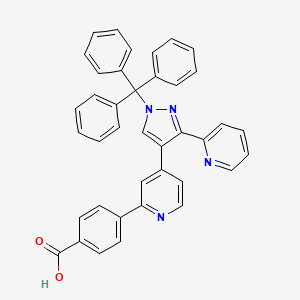
![9-(Bromomethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12983577.png)
